7-Bromo-6-fluoroquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-6-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEYSWOUPZTIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of 7-Bromo-6-fluoroquinazolin-4(3H)-one
The construction of the this compound scaffold can be achieved through various synthetic strategies, primarily categorized into multi-step routes and one-pot procedures. These approaches are designed to allow for the precise installation of the fluoro and bromo groups on the quinazolinone core.
Multi-step syntheses provide a high degree of control over the introduction of functional groups and the formation of the quinazolinone ring system. These routes typically begin with appropriately substituted aromatic precursors.
A common and versatile starting point for the synthesis of quinazolin-4(3H)-ones is the use of substituted anthranilic acids (2-aminobenzoic acids) or other related benzoic acid derivatives. researchgate.netscispace.com For the synthesis of this compound, a plausible precursor would be 2-amino-4-bromo-5-fluorobenzoic acid. The reaction of this substituted anthranilic acid with a suitable one-carbon source, such as formamide (B127407) or formamidine (B1211174) acetate (B1210297), leads to the formation of the desired quinazolinone ring. google.com
Alternatively, a substituted benzoic acid like 2,4-dibromo-5-fluorobenzoic acid could serve as a starting material. In a similar fashion to the synthesis of related halo-quinazolinones, this precursor can react with formamidine acetate in the presence of a catalyst to yield the target molecule. google.com This approach highlights the importance of having the correct substitution pattern on the initial benzoic acid to guide the formation of the final product.
| Precursor | Reagent | Product | Reference |
| 2-Amino-4-bromo-5-fluorobenzoic acid | Formamide or Formamidine acetate | This compound | researchgate.net |
| 2,4-Dibromo-5-fluorobenzoic acid | Formamidine acetate | This compound | google.com |
The key step in the synthesis of this compound is the cyclization reaction that forms the heterocyclic quinazolinone core. When starting from a substituted anthranilic acid, the reaction with formamide typically proceeds by heating the two reagents together, often at elevated temperatures. This process involves the initial formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration to afford the quinazolinone ring.
| Starting Material | Cyclizing Agent | Key Transformation | Reference |
| Substituted Anthranilic Acid | Formamide | N-formylation followed by intramolecular cyclization | nih.gov |
| Substituted Anthranilic Acid | Formamidine Acetate | Direct condensation and cyclization | google.com |
The precise placement of the bromine and fluorine atoms on the quinazolinone ring is crucial. This is typically achieved through two main strategies: starting with a pre-halogenated precursor or performing regioselective halogenation on a quinazolinone intermediate.
In the first approach, the halogen atoms are already in the desired positions on the anthranilic or benzoic acid starting material. For instance, using 2-amino-4-bromo-5-fluorobenzoic acid ensures the correct positioning of the halogens in the final product.
Alternatively, a pre-formed quinazolinone, such as 6-fluoroquinazolin-4(3H)-one, can undergo regioselective bromination. The directing effects of the existing fluorine atom and the carbonyl group of the quinazolinone ring guide the incoming bromine atom to the 7-position. Electrophilic brominating agents like N-bromosuccinimide (NBS) are commonly used for such transformations. nih.gov Similarly, fluorination can be achieved on a bromo-substituted quinazolinone, although this is generally more challenging and often requires specialized fluorinating agents. The synthesis of related compounds like 7-fluoro-6-nitroquinazolin-4(3H)-one demonstrates that halogenation of a pre-existing quinazolinone core is a viable strategy. nih.gov
Developing environmentally friendly and scalable synthetic methods is of growing importance. For the synthesis of this compound, this could involve the use of greener solvents, catalyst systems that can be recycled, and processes that minimize the formation of byproducts. While specific eco-efficient protocols for this exact compound are not extensively documented, general principles from related quinazolinone syntheses can be applied. This includes exploring solvent-free reaction conditions or the use of microwave-assisted synthesis to reduce reaction times and energy consumption. Furthermore, optimizing the reaction conditions to achieve high yields and purity is crucial for the scalability of the synthesis for potential industrial applications.
Microwave-Assisted Synthesis of Quinazolinone Derivatives
Microwave-assisted synthesis has emerged as a powerful and efficient technique for the production of quinazolinone derivatives, offering significant advantages over conventional heating methods. researchgate.netlmaleidykla.lt The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to improved yields and higher product purity. researchgate.net This technology is considered a green chemistry approach as it enhances energy efficiency. lmaleidykla.ltnih.gov
Several synthetic routes to quinazolinones are amenable to microwave assistance. A common approach involves the reaction of anthranilic acids with amides, a process known as the Niementowski quinazoline (B50416) synthesis. lmaleidykla.lt Microwave irradiation accelerates this condensation and cyclization, making the method more practical. lmaleidykla.lt Another prevalent strategy begins with the reaction of anthranilic acid with an anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate is then treated with various amines under microwave heating to yield 2,3-disubstituted quinazolinones. nih.govacs.org
A particularly green and efficient microwave-assisted method involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines. nih.gov This approach can be performed in environmentally benign solvents like water or DMF, broadening the substrate scope to include aliphatic, aryl, and heterocyclic amidines. nih.gov The use of microwave heating in these protocols facilitates rapid C-N bond formation, which is crucial for the construction of the quinazolinone ring. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |
|---|---|---|---|
| Reaction Time | 3 - 6 hours | 10 - 20 minutes | researchgate.net |
| Typical Yield | 48 - 89% | 66 - 97% | researchgate.net |
| Energy Source | Oil bath, heating mantle | Microwave reactor | lmaleidykla.lt |
| Advantages | Standard laboratory setup | Rapid, efficient, higher yields, greener | researchgate.netlmaleidykla.ltnih.gov |
Chemical Reactivity and Derivatization of this compound
The structure of this compound features multiple reactive sites that can be selectively targeted for chemical modification. The bromine and fluorine atoms on the benzene (B151609) ring, as well as the carbonyl group of the pyrimidinone ring, are key handles for derivatization.
Nucleophilic Substitution Reactions Involving Halogen Atoms
The halogen atoms at the C-6 (fluoro) and C-7 (bromo) positions are prime sites for modification, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of halogens in such transformations generally follows the order C-I > C-Br >> C-Cl, meaning the C-7 bromine atom is significantly more susceptible to substitution than the C-6 fluorine atom. researchgate.net This differential reactivity allows for regioselective functionalization at the C-7 position while leaving the C-6 fluorine intact.
Common cross-coupling reactions applicable to the C-7 bromo position include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
Sonogashira Coupling: Reaction with terminal acetylenes to form C-C triple bonds (arylalkynes). researchgate.net
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, yielding amino-substituted quinazolinones.
These methods provide a robust platform for introducing a wide array of substituents onto the quinazolinone scaffold, significantly expanding its structural diversity. mdpi.com
Table 2: Potential Cross-Coupling Reactions at the C-7 Position
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | C(sp²)–C(sp²) / C(sp²)–C(sp³) | Pd(0) catalyst + Base |
| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Pd(0) catalyst + Cu(I) co-catalyst |
| Heck | Alkene | C(sp²)–C(sp²) | Pd(0) catalyst + Base |
| Buchwald-Hartwig | Amine | C(sp²)–N | Pd catalyst + Ligand + Base |
Condensation and Cyclization Reactions Involving Carbonyl Groups
The carbonyl group at the C-4 position of the quinazolinone ring, while part of a stable amide system, can be chemically transformed to create key intermediates for further functionalization.
One of the most important transformations is the conversion of the 4(3H)-one to a 4-chloroquinazoline (B184009). This is typically achieved by treating the quinazolinone with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often with heating. researchgate.netnih.gov The reaction proceeds through the activation of the amide oxygen, likely via its enol tautomer, to form a reactive intermediate that is subsequently displaced by a chloride ion. nih.gov The resulting 4-chloroquinazoline is a highly valuable intermediate, as the chlorine atom at the C-4 position is readily displaced by various nucleophiles (e.g., amines, alcohols, thiols), allowing for extensive derivatization at this site. nih.gov
Another significant reaction is thionation, where the carbonyl oxygen is replaced by sulfur. This is commonly accomplished by reacting the quinazolinone with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). lmaleidykla.ltnih.govacs.org The resulting quinazoline-4(3H)-thione provides a different reactive handle for further synthetic modifications. nih.gov
Formation of Functionalized Quinazolinone Derivatives and Analogues
The formation of functionalized derivatives and analogues of this compound is achieved by strategically employing the reactions described in the preceding sections. The modular nature of these transformations allows for the systematic modification of the quinazolinone core at multiple positions.
For instance, a synthetic strategy could first involve a selective, palladium-catalyzed Suzuki coupling at the C-7 bromine position to introduce a specific aryl group. Subsequently, the carbonyl at C-4 could be converted to a 4-chloro group using POCl₃. This intermediate can then be reacted with a variety of amines to install different substituents at the C-4 position via nucleophilic aromatic substitution, leading to a library of 4-amino-7-aryl-6-fluoroquinazolinones. nih.gov
Furthermore, derivatization is not limited to the C-4 and C-7 positions. The nitrogen atom at N-3 can be alkylated or arylated, and substituents can be introduced at the C-2 position during the initial ring synthesis, for example, by choosing a different ortho-aminobenzoic acid derivative or cyclization partner. nih.gov This multi-faceted approach enables the creation of a vast chemical space around the this compound core, facilitating the exploration of structure-activity relationships for various applications. datapdf.com
Biological Activity and Mechanistic Insights
Broad Spectrum of Biological Activities Associated with Halogenated Quinazolinones
Halogenated quinazolinones are a class of compounds that have attracted considerable interest due to their diverse pharmacological activities. The presence of halogens can enhance lipophilicity, improve metabolic stability, and influence binding affinity to biological targets, leading to a wide range of therapeutic effects. These derivatives have been extensively studied and have shown potential as anticancer, antifungal, antiparasitic, and anti-inflammatory agents. nih.govbenthamdirect.com
The anticancer activity is one of the most prominent biological activities of the quinazolinone scaffold. nih.gov Halogen substitution on the quinazolinone ring has been shown to be a critical factor in enhancing antitumor effects. nih.gov For instance, studies have indicated that the presence of a halogen atom at the 6-position of the quinazoline (B50416) ring can improve anticancer efficacy. nih.gov
Derivatives with bromine substitutions have demonstrated significant cytotoxic activity against various cancer cell lines. For example, the novel quinazoline derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) showed potent cytotoxicity against human glioblastoma cells, inducing apoptosis at micromolar concentrations. nih.gov Its efficacy was dramatically amplified when targeted to the Epidermal Growth Factor Receptor (EGFR). nih.gov Another study synthesized a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives and found that one compound, with an aliphatic linker, was more potent against the MCF-7 breast cancer cell line than the established drug Erlotinib. nih.gov This compound also showed selectivity between tumorigenic and non-tumorigenic cell lines. nih.gov
The table below summarizes the cytotoxic activity of selected halogenated quinazolinone derivatives against cancer cell lines.
| Compound | Cancer Cell Line | Activity (IC50) | Source |
| 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) | Human Glioblastoma (U373, U87) | Micromolar concentrations | nih.gov |
| EGF-P154 Conjugate | Human Glioblastoma | 813 ± 139 nM | nih.gov |
| 6-bromo-2-((butyl)thio)-3-phenylquinazolin-4(3H)-one (8a) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 µM | nih.gov |
| 6-bromo-2-((butyl)thio)-3-phenylquinazolin-4(3H)-one (8a) | SW480 (Colon Cancer) | 17.85 ± 0.92 µM | nih.gov |
Halogenated quinazolinones have also been recognized for their potential as antifungal agents. The incorporation of bromine into the quinazolinone structure can lead to potent activity against various fungal pathogens. A study on novel 6,8-dibromo-4(3H)quinazolinone derivatives revealed significant antifungal properties. nih.gov Specifically, one compound from this series exhibited very potent in vitro activity against Candida albicans and Aspergillus flavus, with Minimum Inhibitory Concentrations (MICs) of 0.78 µg/ml and 0.097 µg/ml, respectively. nih.gov
Structure-activity relationship studies have indicated that the presence of halogen atoms at the 6 and 8 positions of the quinazolinone ring can enhance antimicrobial and antifungal activities. nih.gov This suggests that the position and nature of the halogen are key determinants of the antifungal efficacy of these compounds.
The following table details the antifungal activity of a potent dibrominated quinazolinone derivative.
| Compound | Fungal Strain | Activity (MIC) | Source |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | Candida albicans | 0.78 µg/ml | nih.gov |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | Aspergillus flavus | 0.097 µg/ml | nih.gov |
The quinazolinone framework is found in natural alkaloids like febrifugine (B1672321), which has been a basis for the development of antiparasitic agents. nih.govlongdom.org Halogenated derivatives have shown promise in this area, particularly against protozoan parasites such as Leishmania and Plasmodium.
A notable example is Halofuginone, a synthetic halogenated derivative of febrifugine, which is used as a coccidiostat in veterinary medicine. fcad.com Its precursor, 7-Bromo-6-chloro-4-quinazolinone, highlights the importance of halogenation in this class of compounds. fcad.com While some synthesized quinazolinone derivatives have shown poor to moderate growth inhibition against Leishmania species, others have demonstrated significant potential. nih.gov For instance, a series of 2,3-disubstituted-4(3H)-quinazolinones displayed appreciable antileishmanial activities, with one chloro-substituted compound being approximately 250 times more active than the standard drug miltefosine (B1683995) against Leishmania donovani. researchgate.net
In the context of malaria, quinazolinone derivatives have been evaluated for their efficacy against Plasmodium species. nih.govlongdom.orgnih.gov A series of 2,3-substituted quinazolin-4(3H)-one derivatives showed antimalarial activity against Plasmodium berghei in mice. nih.gov One bromo-substituted analogue, 2-(4-bromophenyl)-3-(2-hydroxy-3-(4-oxopiperidin-1-yl) propyl) quinazolin-4(3H)-one, was among the synthesized compounds tested. nih.gov
The table below presents findings on the antiparasitic activity of selected quinazolinone derivatives.
| Compound | Parasite | Activity (IC50) | Source |
| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone | Leishmania donovani | 0.0128 µg/ml | researchgate.net |
| N⁶-(ferrocenmethyl)quinazolin-2,4,6-triamine (H2) | Leishmania mexicana (promastigotes and amastigotes) | Active | nih.gov |
| 2-aroyl quinazolinone (KJ10) | Trypanosoma brucei rhodesiense | 1.1 µM | nih.gov |
Quinazolinone derivatives have been investigated for their anti-inflammatory effects. The mechanism of action for some of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). Halogenation can play a role in enhancing these properties. For example, a series of novel 6,8-dibromo-4(3H)-quinazolinone derivatives showed promising anti-inflammatory and analgesic activities in animal models. acs.org
Halofuginone, derived from a bromo-chloro quinazolinone intermediate, is known to exert anti-inflammatory effects by initiating the amino acid starvation response. fcad.com This is achieved through the inhibition of glutamyl-prolyl tRNA synthetase, leading to an accumulation of uncharged prolyl tRNAs. fcad.com This unique mechanism highlights the diverse ways halogenated quinazolinones can modulate inflammatory pathways.
Beyond the activities previously discussed, the versatile quinazolinone scaffold has been explored for a multitude of other pharmacological applications. Various derivatives have been synthesized and evaluated for their effects on the central nervous system and the cardiovascular system.
Specifically, certain 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives have been synthesized and tested for their central nervous system depressant activity. Additionally, other series of quinazolinone derivatives have been investigated for their potential as antihypertensive agents.
Molecular Mechanisms of Action and Target Identification
The diverse biological activities of halogenated quinazolinones are a result of their interaction with various molecular targets. The specific mechanism of action often depends on the substitution pattern on the quinazolinone core.
In cancer, a primary target for many quinazoline derivatives is the tyrosine kinase family of enzymes, particularly the Epidermal Growth Factor Receptor (EGFR). nih.gov The 4-anilinoquinazoline (B1210976) structure is a well-known scaffold for EGFR inhibitors. Molecular docking studies of 6-bromo-quinazoline derivatives have shown that these compounds can establish hydrogen bonds and other important interactions with key residues in the EGFR active site. nih.gov
The antiparasitic and anti-inflammatory effects of Halofuginone, which is derived from 7-bromo-6-chloro-4-quinazolinone, are attributed to its high-affinity inhibition of the enzyme Glutamyl-Prolyl tRNA synthetase. fcad.com This inhibition triggers an amino acid starvation response, which has anti-inflammatory and anti-fibrotic consequences. fcad.com Halofuginone also inhibits the development of T helper 17 (Th17) cells, which are crucial in autoimmune diseases, and can inhibit the expression of the collagen type I gene. fcad.com
The table below lists some of the identified molecular targets for halogenated quinazolinone derivatives.
| Compound Class/Example | Molecular Target | Associated Biological Activity | Source |
| 6-Bromo-quinazoline derivatives | Epidermal Growth Factor Receptor (EGFR) | Anticancer | nih.gov |
| Halofuginone (from 7-Bromo-6-chloro-4-quinazolinone) | Glutamyl-Prolyl tRNA synthetase | Antiparasitic, Anti-inflammatory | fcad.com |
| Halofuginone | T helper 17 (Th17) cells | Anti-inflammatory, Autoimmune disease modulation | fcad.com |
| Halofuginone | Collagen type I gene expression | Antifibrotic, Anticancer | fcad.com |
Interactions with Specific Enzymes and Receptors
The versatility of the quinazolin-4(3H)-one core allows for modifications that can target a range of enzymes and receptors with high specificity.
Quinazolinone derivatives are recognized for their potent kinase inhibitory activity. nih.gov Kinases are crucial regulators of cell division, and their overactivity is a hallmark of many cancers. nih.govnih.gov
Aurora A Kinase: Derivatives of quinazolin-4(3H)-one have been developed as inhibitors of Aurora A kinase, a key regulator of the cell cycle. nih.gov Inhibition of Aurora A can lead to decreased proliferation of cancer cells, including those resistant to other targeted therapies like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). nih.gov For example, the derivative BIQO-19 has shown effective inhibition of activated Aurora A in non-small cell lung cancer (NSCLC) cells. nih.gov
Epidermal Growth Factor Receptor (EGFR): The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. nih.gov Several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, are based on this structure. nih.gov Derivatives of 7-bromo-6-fluoroquinazolin-4(3H)-one can interact with the ATP-binding site of the EGFR kinase domain, inhibiting its activity. nih.gov Molecular docking studies have shown that these compounds can form crucial hydrogen bonds and other interactions with key residues in the active site, such as Asp855. nih.gov
Table 1: Kinase Inhibition by Quinazolin-4(3H)-one Derivatives
| Compound/Derivative | Target Kinase | Cell Line(s) | Observed Effect |
| BIQO-19 | Aurora A | H1975 (NSCLC) | Inhibition of activated Aurora A (p-AKA) expression. nih.gov |
| Quinazolin-4(3H)-one derivatives (2i and 3i) | EGFR | - | Interaction with Asp855 in the DFG motif of the ATP-binding site. nih.gov |
| 4-anilinoquinazolines | Receptor Tyrosine Kinases | - | Versatile template for inhibition. biorxiv.org |
Beyond kinases, derivatives of this scaffold have demonstrated inhibitory effects against enzymes vital for pathogen survival and metabolism.
Glutamyl-Prolyl tRNA Synthetase (EPRS): Halofuginone, a derivative of febrifugine which contains a quinazolinone-like core, is known to inhibit prolyl-tRNA synthetase (PRS) activity of EPRS. nih.gov This inhibition leads to the accumulation of uncharged tRNAPro, mimicking proline starvation and activating the amino acid response pathway. nih.gov This mechanism is the basis for the therapeutic effects of febrifugine derivatives in malaria, cancer, and fibrosis. nih.govresearchgate.net
PfATP4: Dihydroquinazolinone analogues have been identified as potent inhibitors of Plasmodium falciparum ATPase 4 (PfATP4), a crucial ion pump for maintaining Na+ homeostasis in the malaria parasite. nih.gov Inhibition of PfATP4 leads to an increase in cytosolic Na+ and pH, ultimately causing parasite death. nih.govnih.gov
Chitinase: While direct inhibition by this compound is not specified, the broader class of quinazoline-related natural products, like argifin, are potent inhibitors of family 18 chitinases. nih.gov Chitinases are enzymes that degrade chitin, a key structural component of fungal cell walls and insect exoskeletons. nih.gov
Table 2: Inhibition of Metabolic Enzymes
| Compound/Derivative Class | Target Enzyme | Organism/Disease | Mechanism of Action |
| Febrifugine derivatives (e.g., Halofuginone) | Glutamyl-Prolyl tRNA Synthetase (EPRS) | Malaria, Cancer, Fibrosis | Competes with proline for the PRS active site, leading to uncharged tRNAPro accumulation. nih.gov |
| Dihydroquinazolinones | PfATP4 | Plasmodium falciparum (Malaria) | Disrupts Na+ homeostasis by inhibiting the ion pump, causing increased cytosolic Na+ and pH. nih.gov |
| Argifin (related natural product) | Family 18 Chitinases | Fungi, Insects | Competitively inhibits the enzyme by mimicking the chitooligosaccharide substrate. nih.gov |
Modulation of Cellular Pathways and Processes
By interacting with key enzymes and receptors, this compound derivatives can significantly impact cellular functions, leading to outcomes such as programmed cell death and the halting of cell division.
A common outcome of treatment with quinazolinone-based kinase inhibitors is the induction of apoptosis and cell cycle arrest in cancer cells.
Apoptosis: Treatment of cancer cells with these derivatives has been shown to induce apoptosis, or programmed cell death. nih.govmdpi.com For example, the quinazoline derivative 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid induced cellular apoptosis in human breast cancer (MCF-7) cells. mdpi.com This is often associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov
Cell Cycle Arrest: These compounds can also cause cells to arrest at specific phases of the cell cycle, preventing them from dividing. jmb.or.krmdpi.comnih.gov Inhibition of Aurora A kinase by the quinazolin-4(3H)-one derivative BIQO-19, for instance, leads to a significant G2/M phase arrest in NSCLC cells. nih.gov Another derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to arrest the cell cycle of MCF-7 cells at the G1 phase. mdpi.com
Table 3: Effects on Apoptosis and Cell Cycle
| Compound/Derivative | Cell Line | Effect | Phase of Arrest |
| BIQO-19 | H1975 (NSCLC) | Induction of apoptosis and cell cycle arrest. nih.gov | G2/M nih.gov |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Induction of apoptosis and cell cycle arrest. mdpi.com | G1 mdpi.com |
| Bauerane (Triterpenoid) | A549 (Lung Cancer) | Induction of apoptosis and cell cycle arrest. nih.gov | S nih.gov |
| Cedrol | A549 (Lung Cancer) | Inhibition of proliferation and cell cycle arrest. jmb.or.kr | G1 jmb.or.kr |
A primary therapeutic goal of anticancer agents is to inhibit the uncontrolled proliferation of cancer cells. Derivatives of this compound have demonstrated significant antiproliferative activity across various cancer cell lines. nih.govnih.gov
The antiproliferative effects are often dose-dependent. nih.gov For instance, a novel quinazoline derivative, WHI-P154, exhibited significant cytotoxicity against human glioblastoma cell lines. researchgate.net Similarly, BIQO-19 effectively inhibited the growth of EGFR-TKI-resistant NSCLC cells. nih.gov
The biological activity of these compounds can also be influenced by their effects on cellular membranes and internal structures.
PfATP4 Inhibition and Membrane Permeability: As mentioned, inhibitors of PfATP4 disrupt ion homeostasis in the malaria parasite. nih.gov This disruption inherently alters the permeability of the parasite's cellular membrane to Na+ and H+ ions, contributing to its demise. nih.govnih.gov
Endosomal Condensation: While not directly detailed for this compound, the cellular uptake and trafficking of drug-receptor complexes, such as those involving EGFR, often involve endocytosis. The ability of a compound to be internalized via receptor-mediated endocytosis can enhance its therapeutic effect. researchgate.net
Structure Activity Relationships Sar and Molecular Design
Influence of Halogen Substituents on Biological Activity and Ligand-Target Interactions
Halogen atoms are frequently incorporated into drug candidates to enhance properties such as potency, selectivity, and metabolic stability. scispace.com In the context of the quinazolinone ring, the strategic placement of bromine and fluorine atoms at positions 7 and 6, respectively, leverages their unique electronic and steric properties to optimize ligand-target interactions.
The substitution pattern of 7-bromo and 6-fluoro on the quinazolinone ring is significant for its biological activity. Studies on related kinase inhibitors have shown that the 7-position of the quinazolinone scaffold is often positioned for extension into pockets that accommodate the phosphate (B84403) groups of ATP, making it a critical site for modification. nih.gov The presence of a bromine atom at this position can therefore facilitate crucial interactions within the target's active site.
The distinct physicochemical properties of fluorine and bromine—namely their electronegativity and atomic radius—are key to their influence on molecular activity.
Fluorine (at C6): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect on the quinazolinone ring. libretexts.org Its small atomic radius (covalent radius ~64 pm) means it can replace a hydrogen atom with minimal steric perturbation. This high electronegativity can lead to more favorable interactions with electron-deficient regions in a protein target and can lower the pKa of nearby functional groups, potentially improving binding affinity. libretexts.org
Bromine (at C7): Bromine is less electronegative than fluorine but has a significantly larger atomic radius (covalent radius ~114 pm). libretexts.orglibretexts.org Its size and greater polarizability allow it to participate in van der Waals and hydrophobic interactions within a binding pocket. libretexts.org The larger size of bromine can provide better shape complementarity with the target protein, filling hydrophobic pockets more effectively than a smaller halogen.
The interplay between the highly electronegative fluorine at C6 and the larger, more polarizable bromine at C7 modulates the electronic landscape of the molecule, influencing how it is recognized by and binds to its biological target.
| Property | Fluorine (F) | Bromine (Br) | Impact on Molecular Interactions |
|---|---|---|---|
| Pauling Electronegativity | 3.98 | 2.96 | Influences electronic distribution, bond polarity, and pKa of the scaffold. |
| Covalent Radius (pm) | ~64 | ~114 | Affects steric fit and shape complementarity within the binding site. |
| Polarizability (ų) | 0.56 | 3.05 | Determines the strength of van der Waals forces and potential for halogen bonding. |
A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a Lewis base such as an oxygen or nitrogen atom. nih.gov This interaction has gained recognition as a significant force in molecular recognition and drug design.
The bromine atom at the C7 position of 7-Bromo-6-fluoroquinazolin-4(3H)-one is a potential halogen bond donor. The electron density on the bromine is pulled toward the carbon atom to which it is attached, creating a region of positive electrostatic potential (the σ-hole) on the outer side of the bromine atom, opposite the C-Br covalent bond. nih.gov This positive region can form a highly directional and favorable interaction with an electron-rich atom in a protein's active site, such as the backbone carbonyl oxygen of an amino acid residue. acs.org
Studies have demonstrated that halogen bonds involving bromine (Br···O) can contribute significantly to binding affinity, with estimated interaction energies ranging from 9.0 to 12.1 kJ/mol in model systems. acs.org In closely related heterocyclic systems like 3-(2-halophenyl)quinazoline-4-thiones, intermolecular halogen bonds have been structurally characterized, confirming their presence and importance in the solid state. mdpi.com The incorporation of a bromine atom at a strategic position like C7 can thus anchor the ligand in the binding site, enhancing its potency and selectivity. acs.org
Importance of Substitution Patterns on the Quinazolinone Ring for Pharmacological Profile
The pharmacological profile of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. researchgate.net While the halogenation pattern on the benzene (B151609) ring portion is crucial, modifications at other positions, particularly C2 and C3, are vital for defining the specific biological activity.
Structure-activity relationship studies consistently show that the substituents at the 2- and 3-positions of the quinazolinone-4(3H)-one core are critical for modulating biological effects, including anticancer and antimicrobial activities. nih.gov
Position 2: The introduction of various groups at the C2 position can drastically alter the compound's activity. For instance, studies on 6-bromo-quinazolin-4(3H)-one derivatives revealed that incorporating a thiol group (-SH) and subsequent S-alkylation or S-benzylation leads to compounds with significant cytotoxic activity against cancer cell lines like MCF-7 and SW480. nih.gov The nature of the substituent on the sulfur atom fine-tunes the potency, with aliphatic linkers showing strong effects. nih.gov
Position 3: This position is frequently substituted with aryl groups, which can engage in hydrophobic and π-stacking interactions within the target's active site. In many anticancer quinazolinones, a substituted phenyl ring at the C3 position is essential for activity, as it can orient itself to interact with key amino acid residues. nih.gov The combination of substitutions at both C2 and C3 leads to 2,3-disubstituted-4(3H)-quinazolinones, a class of compounds with a wide range of reported biological activities. researchgate.net
The this compound structure represents a "privileged scaffold" that can be systematically modified to develop derivatives with enhanced efficacy and selectivity. The halogens at C6 and C7 serve not only to modulate the electronic properties of the core but also as synthetic handles for further chemical transformations, such as cross-coupling reactions, to introduce new functional groups.
Optimization strategies often involve building upon this core by introducing diverse chemical moieties at the C2 and C3 positions. For example, by using the this compound core, a medicinal chemist can synthesize a library of compounds with different C2-thioethers and C3-aryl groups. This allows for a systematic exploration of the chemical space around the core to identify the optimal combination of substituents that maximizes potency against a specific target while minimizing off-target effects. This approach has been successfully used to develop selective binders for epigenetic targets like bromodomain-containing protein 9 (BRD9), highlighting the versatility of the quinazolin-4(3H)-one scaffold in drug discovery. cnr.it
The table below presents data from a study on 6-bromo-3-phenylquinazolin-4(3H)-one derivatives, illustrating the impact of C2-substitutions on anticancer activity.
| Compound ID | R Group at C2 Position | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) |
|---|---|---|---|
| 8a | -S-CH₂CH₃ | 15.85 ± 3.32 | 17.85 ± 0.92 |
| 8c | -S-CH₂-Ph | 22.18 ± 1.63 | 24.31 ± 2.65 |
| 8d | -S-CH₂-(4-Cl-Ph) | 32.14 ± 1.12 | 35.42 ± 1.25 |
| 8g | -S-CH₂-(4-F-Ph) | 28.31 ± 1.25 | 31.74 ± 1.05 |
| Erlotinib (Control) | N/A | 19.25 ± 1.35 | 21.41 ± 1.52 |
Computational Approaches in Structure-Activity Relationship Studies
Computational methods are indispensable tools in medicinal chemistry for predicting how a molecule might behave in a biological system. These techniques allow researchers to model interactions at a molecular level, guiding the synthesis of more potent and selective drug candidates. For the quinazolinone scaffold, these approaches primarily include molecular docking to understand binding mechanics and Density Functional Theory (DFT) to analyze electronic properties.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the binding modes of quinazolinone derivatives, which are often investigated as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).
In studies on closely related 6-bromo quinazoline-4(3H)-one derivatives, molecular docking has been employed to predict their binding affinity and interactions within the EGFR active site. nih.gov For instance, simulations performed on compounds like 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one predicted binding energies and identified key amino acid residues involved in the interaction. researchgate.net These studies revealed that the stability of the ligand-receptor complex is often governed by a network of hydrogen bonds and other non-covalent interactions. researchgate.net
Key interactions for these analogs within the EGFR binding pocket frequently involve residues such as Cys773 and Met769. researchgate.net The binding energy, a metric for the affinity of the ligand to the protein, is a key output of these studies. For example, two different 6-bromo quinazoline (B50416) derivatives yielded calculated binding energies of -6.7 kcal/mol and -5.3 kcal/mol, respectively, indicating a stable interaction with the EGFR target. researchgate.netnih.gov Such findings are vital for rational drug design, allowing chemists to modify the ligand's structure to enhance these favorable interactions and improve inhibitory activity.
Table 1: Example Molecular Docking Data for 6-Bromo Quinazolin-4(3H)-one Analogs against EGFR
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Analog 8a | EGFR | -6.7 | Cys773, Met769, Leu820, Leu694 |
Note: The data presented in this table is for 6-bromo-substituted analogs and serves to illustrate the application and findings of molecular docking studies for this class of compounds.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into a molecule's reactivity, stability, and other electronic characteristics. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a particularly important parameter. A smaller gap generally implies higher chemical reactivity and polarizability. researchgate.net
DFT analyses have been performed on various bromo-quinazoline derivatives to understand their electronic properties. nih.govresearchgate.net For example, a DFT analysis was conducted at the B3LYP/6–31 + G(d, p) level for 6-bromo quinazoline derivatives to compare their thermodynamic stability. researchgate.netnih.gov Such calculations can determine which analog is thermodynamically more stable. researchgate.netnih.gov
Table 2: Example DFT-Calculated Parameters for Bromo-Quinazolinone Analogs
| Compound | E HOMO (eV) | E LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 6-Bromo Analog 8a | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 6-Bromo Analog 8c | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: While DFT studies on 6-bromo analogs have been reported to assess thermodynamic stability, specific numerical values for HOMO, LUMO, and dipole moment for these particular compounds are not detailed in the cited sources. The table illustrates the typical parameters evaluated in such studies.
These computational approaches, while applied here to analogs, provide a robust blueprint for the future investigation of this compound. By using molecular docking and DFT calculations, researchers can predict its potential as a therapeutic agent and rationally design novel derivatives with improved pharmacological profiles.
Future Research Directions and Therapeutic Potential
Development of Novel 7-Bromo-6-fluoroquinazolin-4(3H)-one Derivatives for Specific Therapeutic Areas
There is a lack of specific reported studies on the development of novel derivatives from this compound for targeted therapeutic applications. The broader family of quinazolin-4(3H)-ones has been extensively derivatized to yield compounds with a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of the bromo and fluoro substituents on the quinazolinone core of this compound could, in theory, be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of new derivatives. However, without specific research, any potential therapeutic areas for its derivatives remain speculative.
Advanced Mechanistic Elucidation and Target Validation Studies
Detailed mechanistic studies and target validation for this compound are not currently available in the scientific literature. For many quinazolinone derivatives, the mechanism of action often involves the inhibition of specific enzymes or receptors, such as epidermal growth factor receptor (EGFR) in the context of cancer therapy. To understand the therapeutic potential of this compound, future research would need to focus on identifying its specific molecular targets and elucidating the biochemical pathways it modulates. Such studies are crucial for validating its potential as a therapeutic agent.
Exploration of this compound in Chemical Biology and Material Science as Research Tools
The application of this compound as a research tool in chemical biology and material science has not been documented. The unique substitution pattern of this compound could potentially be exploited for the development of chemical probes to study biological systems or as a building block for novel materials with specific photophysical or electronic properties. However, without dedicated research in these areas, its utility remains theoretical.
Further Development of Green Chemistry Approaches for Sustainable Synthesis
While various synthetic routes exist for the quinazolin-4(3H)-one core, specific green chemistry approaches for the sustainable synthesis of this compound have not been reported. The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. Future research could focus on developing eco-friendly synthetic methods for this compound, which would be essential for its potential large-scale production.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
